3-(Pyrimidin-2-yl)acrylic acid

Description

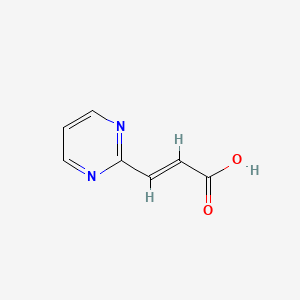

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-pyrimidin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1-5H,(H,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLPYNNSGRACAE-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557754 | |

| Record name | (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408533-41-5 | |

| Record name | (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Pyrimidin-2-yl)acrylic Acid

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(Pyrimidin-2-yl)acrylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide not only procedural details but also the underlying mechanistic principles and practical considerations essential for successful synthesis in a research and development setting.

Introduction and Strategic Overview

3-(Pyrimidin-2-yl)acrylic acid and its derivatives are recognized as important scaffolds in drug discovery. The pyrimidine ring is a core component of nucleobases and is found in numerous therapeutic agents, while the α,β-unsaturated carboxylic acid moiety acts as a versatile Michael acceptor and a handle for further chemical modification.[1] The strategic synthesis of this molecule is therefore of significant interest.

This guide will focus on the most direct and field-proven methods for its preparation, emphasizing the Knoevenagel-Doebner condensation as the primary route due to its efficiency and operational simplicity.[2][3] An alternative palladium-catalyzed Heck reaction will also be discussed as a viable, albeit more complex, secondary pathway.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary synthons: a C2-electrophilic pyrimidine species and a C2-nucleophilic acetic acid equivalent. This analysis logically leads to pyrimidine-2-carbaldehyde and malonic acid as the ideal starting materials for a condensation-based strategy.

Caption: Retrosynthetic analysis of 3-(Pyrimidin-2-yl)acrylic acid.

Primary Synthesis Pathway: The Knoevenagel-Doebner Condensation

The most reliable and widely applicable method for synthesizing the title compound is the Knoevenagel condensation, specifically utilizing the Doebner modification.[2] This reaction involves the condensation of an aldehyde (pyrimidine-2-carbaldehyde) with an active methylene compound (malonic acid), catalyzed by a weak base, typically pyridine, which also serves as the solvent.[2][4] The reaction proceeds via a condensation-decarboxylation sequence to yield the desired α,β-unsaturated acid.[2]

Reaction Mechanism

The reaction is initiated by the deprotonation of malonic acid by pyridine to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of pyrimidine-2-carbaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to form a more stable conjugated system. Under the thermal conditions of the reaction, the geminal dicarboxylic acid intermediate readily undergoes decarboxylation to yield the final product, 3-(Pyrimidin-2-yl)acrylic acid, predominantly as the thermodynamically favored E-isomer.[4][5]

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of the analogous (E)-3-(pyridin-4-yl)acrylic acid.[4][6]

Materials:

-

Pyrimidine-2-carbaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Hydrochloric acid (37%)

-

Acetone

-

Deionized water

Equipment:

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine pyrimidine-2-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and anhydrous pyridine (5-10 mL).

-

Causality: Malonic acid is used in slight excess to ensure complete consumption of the aldehyde. Pyridine serves as both the base catalyst and the solvent, facilitating the reaction at elevated temperatures.[2]

-

-

Reflux: Equip the flask with a reflux condenser and magnetic stir bar. Heat the reaction mixture to reflux under constant stirring for 3-5 hours.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde spot.

-

-

Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Slowly add 37% hydrochloric acid dropwise until the formation of a precipitate is observed and the pH is acidic.

-

Causality: Acidification protonates the carboxylate product, decreasing its solubility in the aqueous pyridine mixture and causing it to precipitate. It also neutralizes the pyridine.

-

-

Isolation and Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with cold water and then a small amount of cold acetone to remove residual impurities.[4]

-

Drying: Dry the purified solid under vacuum to obtain (E)-3-(Pyrimidin-2-yl)acrylic acid as a crystalline solid.

Data Summary

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Purpose |

| Pyrimidine-2-carbaldehyde | 1.0 | 108.10 | Aldehyde Substrate |

| Malonic Acid | 1.2 | 104.06 | Active Methylene Source |

| Pyridine | Solvent/Catalyst | 79.10 | Base Catalyst & Solvent |

Expected Outcome: The reaction typically affords the product in high yield (often >90%) as a colorless or pale yellow crystalline solid.[4] The E-configuration is predominantly formed due to its greater thermodynamic stability.[6]

Alternative Synthesis Pathway: The Heck Reaction

An alternative approach for constructing the C-C double bond is the Mizoroki-Heck reaction.[7][8] This palladium-catalyzed cross-coupling reaction would involve reacting a 2-halopyrimidine (e.g., 2-bromopyrimidine or 2-chloropyrimidine) with an acrylic acid ester (e.g., ethyl acrylate), followed by hydrolysis of the resulting ester.

Conceptual Workflow and Mechanism

The Heck reaction operates via a catalytic cycle involving a palladium(0) species.[9] The key steps are:

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the 2-halopyrimidine to form a Pd(II) complex.

-

Coordination and Insertion: The acrylate coordinates to the palladium center, followed by migratory insertion of the alkene into the Pyrimidinyl-Pd bond.

-

β-Hydride Elimination: This step forms the desired substituted alkene product and a palladium-hydride species. This step generally proceeds with syn-elimination, leading to the E-isomer product.[8]

-

Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Field-Proven Insights

-

Advantages: The Heck reaction is highly versatile and tolerates a wide range of functional groups.[10]

-

Disadvantages: This route is multi-step (coupling followed by hydrolysis), requires an expensive and potentially toxic palladium catalyst, and may necessitate phosphine ligands which are air-sensitive.[9][11] Catalyst removal from the final product can also be challenging, which is a significant concern in pharmaceutical applications.

-

Comparison: For the specific synthesis of 3-(Pyrimidin-2-yl)acrylic acid, the Knoevenagel-Doebner condensation is superior in terms of atom economy, cost, and operational simplicity.

Conclusion

For the synthesis of 3-(Pyrimidin-2-yl)acrylic acid, the Knoevenagel-Doebner condensation of pyrimidine-2-carbaldehyde and malonic acid in pyridine is the most efficient and practical pathway. This method is high-yielding, operationally simple, and avoids the use of expensive and toxic heavy metal catalysts. The detailed protocol provided in this guide represents a self-validating system that can be reliably implemented in a laboratory setting. While the Heck reaction presents a mechanistically interesting alternative, its practical application for this specific target is less favorable compared to the classic condensation approach.

References

- BenchChem. (2025). Knoevenagel Condensation with 3,4-diethyl-1H-pyrrole-2-carbaldehyde - Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyQBZiVCBxo2vSrpFqz6Jm14zekqkkBBTABQGIlIQdWeMTqIWWcaqhqrN6Odx9309NSRN9ZkFK9FNXNr7HM14pi8Tq6O8DYLud6yzZorQkAQr9qB564lebIX4FUvBHEyio_7JXJw1bfBv6uiyRwrwoa_R-LMlCz_C204Ch0lXu8ckv2dbBb_jFwaqWZwmHvE_-rcTWJ_vgsKdPFMLmND3P_1EOCABDmzT4q8-jhVTn_fQXOinBdUpb43T0beXxEPA=]

- Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIo_ojPncqQmgEBthKxNYwaU54ewb3RsYHCoLvAYVk_PXbfPcswaTP_QXXV89zrDzd0UQyhKbGKPMHB5ADjz-qp6wyEQKCJIDQXuwLrSnHEmwREwM88AZP-DWG__gI2MwmGJfPbh82GOO-lLzg40VvMe8CUZXlckV9uU1JieMQ6p2PIqXsQ4UIJethAyHYdQ==]

- MOLBASE. (n.d.). 3-(Pyridin-2-yl)acrylic acid | 7340-22-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ76PK3Uh_5e9jGHHBNUguvU0Gml6BzNldJJvBGN4v-s-en4s0O6PE53AIxzT1Rk-IWM4tKUxFt8hxSPr0JncQXRsRXbs9nR6Jjcg2acq1IqtmRS2MD0YTNSjfS-G5KhqOKA==]

- Wikipedia. (n.d.). Doebner–Miller reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtegmLbkfpM_oIrgY2u6pKMi2lZmbcuaIbjobnrIzQ56Id4u9i4FDjNdrbmAnl1n0m8Bx1BXceCGUG4CO7JuprKoz3hOCtIlh2zvvst5fbz__32GhUirHLPv7i_KOXA4hfalnhlkhCnXIMa4DWbMrQf-LOPtha7g==]

- Wikipedia. (n.d.). Heck reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr4heDDppdlyYuiWtCv5yfVEJLZkDY3669wYARy4MmSId1fqszgJsfJZN4PoaP4sVuk6UnaIrMVmxdlT34qA5uRmJZdBc70VFqa7gUmyvNHOib29RgM8zS6AhrFpB7z5xB3qHNOw==]

- TSI Journals. (n.d.). SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES HAVING FLUORESCENT PROPERTIES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5O_ggmi5f4klWCJvDT-2YX6Fo2suSIgGS6axqLMwhqKtNsAPXrgcglnFqYJTEEWU1nt9TMO9gZcQZWL7XmOulhZDgBlChIvcxYS8sghIU9RXyUgDwGlDl2SwSm3wBju5REQTTBX70p1AkD_7DcOFAaPl4w3EqH5X51df7Icsd3vt56s9oK7eMEwMzP09D92Yx3_r2-cJnOufB7SSlO6XgrG9Z7EFWQ2B5]

- Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388–391. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlbaiKIiYe3WBQXnIOvUcK_UIwlKkZk-7eLoffvWjS-RFirH62zxfDzC0jdoCx80qiaJTsv8-gwIcJ0jayK7_ehkTlBkzHkNeHhZDKM_-dEsQMc1wZrFzm3dpxobOwYHI=]

- Wikipedia. (n.d.). Knoevenagel condensation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAWc8uGRkOQRC8ijhH33F6JTXStvujGK0DeX4ViHWAscsjR9ckejiQDYM0jIzuz00EvB2U5lx4oCiG7hkeifppG24te9FtfAjAdtbu0Y6yNA6DIU63q2HVA50fgUczEed-SyM_k1ko9WhhNduUd9SU]

- SynArchive. (n.d.). Doebner-Miller Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6s6WCey20YS8VXcYDF0raK3aeYsUnYdt8B_w1mw2C15qnOxY0zFCeY9PNhhh6o35-D1HwKug9L6t0VfmTZKq4U9uHl-RoLsPje0-FBjK1EVXGYrN1I3C0Mu94Jbvgcx2B8wzaWPfi4lNmZI8xFB1rh04hq2HhDSw=]

- Semantic Scholar. (n.d.). Doebner-von Miller reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVT1E8n5EUK0sMT6adAuJc-izEOF1c0VyC-vwU3A4PKf9UewTCALreCOSwdzzG10A-U7uhmHaJJ_4BkpevYEAGHoIeyTapj1D0ZLskfdS9ZGMBZOS7ak4ze9l3xsoUgR0va9J4bPlPW64o4fYDQmdu_Y2QisgqgNAC_i90EvEUzkTeBT77h6THKwIfRMpY1pnLAHNwRPcUZuxDzll7P3cg32A8MlF6dQ==]

- Florez-Muñoz, V., et al. (2025). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJMKd9trE-sxTx-DvBDlZJ2rYI6on0mBjTziYDYxdtjTa8afBGPrJGw0pI9fKuWBW5mD8tsMNPGEvugN_MxCjUEOuFWpOXiPXr0U28UyXhIaoE6_-dVviEvOxW7m-MRp58PhXCqRLWph0UnB6rhndaiTkOC0s9nglTJpySRWWoTfHv9GhUWmKlEryJZ_tHIGdazBk5MWeVBQJ-ygy8kP1MtZWwPCOy4s1vQFQtve9Tl3R5VlOknv1BGIUCsysqw_zPHp_bncM=]

- Repositorio Institucional USC. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ1upZrTMIJt1AyTopDQDJivQQsBKp1woibRwY0zPPvRqWSN-nEV-46iuzteC9RD995DNYPaha1rW-A1rhkiuf49HDZ3PDUbHYBNIZa83mzsANVTZ3U3gVytBXBeUKfVt4HDMTrUXcO2DrewoSzl2U2CIf20NPw3foh_RBKQ4lihEolg==]

- GSRS. (n.d.). 3-(PYRIDIN-2-YL)ACRYLIC ACID, (E)-. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRKI19TeoPAgDfMcwo3JajcdDasSYtJSFb4GcE1UWrRsZJBlvWV0vGqjaQo6dI9uxEzO0nVjgMho1nWvw4T2upuSnzfLxJ8NO8-kg866Ib-IsfVg2IkfKv_3XflIEq-efvj5VoE564s4fo1DMnCtlwUYnN4yBpNPMc]

- Organic Chemistry Portal. (n.d.). Heck Reaction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwjQqMl7Evapt9KKtFRPOdCvpKqTs4HpxiyyV1WNNygfcHozExo3WGDtG0_RBasfJpLWgUgY-hAxQ6BB3yEKHvlA1YNA7vi4-XoBvwL4K-SkrYBBRE9pgXTMNXyKozqLhQdXM3zJHkma7d0sAi3AFTanje3c7ErydbXmGeUw==]

- ResearchGate. (2020). Synthesis of New 3-(Pyrimidin-2-Yl Amino) Propane Hydrazide Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHytpJzJ3650C3c3buU49fN8p5Wms_pwbkNSea9tdQVFMBxDcyfYiWPGRHc-kmocHNade3L7ru6tecno2-ASsqQpjefLzUlW19ZtNilW6qkf-kRFNptFEOpTkoEzoCP_KaiqlvTcfyJieX5AmuhX5QWDhXRhgbsrHsI8NshgvHH6yItg7pRcrj388fVM3g1oDalOl1NLMko4iKmbdCNEEPOYmsRsFVioWdAavmwPI8oiviq]

- MDPI. (2017). Heck Reaction—State of the Art. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5JrMGpmSNJa57Btm6aBwri1xDFjFj-PRPYiOM_1Lb8YsdLms-XtawkfWHJ26kHmD_fwI8rSAOLCbS-RX9EhA6ekE5CD1SdfxbkWdidIbm3NGsDqOXNBAYTwb-P2_TMec=]

- Slideshare. (n.d.). Doebner-Miller reaction and applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE6NOgXp2kuCfYjJzgh4I9KhAxQ_FlDArB8cmewdyqK8hAzk-1tpPJ80z5Fob8uw7W2xMOWbSjYaUDu7Spe-eSqZSdGDeKG3sJ7BkPFQM5sw-4lEjkzxJVg2kZTW0D3w8iZqF6M9oIXETJsbCn66q02WbVMKT-E05ohfAY2Kx2bEuSTolz2_9V5O6ZvRmy1i6c]

- MDPI. (2025). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [URL: https://vertexaisearch.cloud.google.

- IUCr. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0EYlGjC6ai5XFpN4jJwX2iZF3n5grf30YqvcIYR-2knTbvMSlK_9sAXhUNqwxcJCoyLc_NKmG_dW57zSE12w5lctfD14AbWKV3CsIqYICdDxt0wvFDmMs2Mtd1S44mh3SUjY4AmvAb2xtVE0=]

- Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZDkaJo721PexR-4YZ7J19V3ufn2fVWLiBNjNH_lQWucYJgEC8edH-cGT0kHUg-Uz-6A43FTmu5rnkdfA3qYLU8WaI3E1cSrnFuWP29okv_q-21boFZGeCdaBSb1vr9nmCVB8MlszcaMQKXKRfmk8u4wFWM9uPnkXc28tuntHRKpVs4WYtdjA=]

- Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9fVpWd-uOk1QC7ZsLyCr9PCmGinOP4hZ9HW0XxgKlUsMfEChJ459Y8yxvl76X5S6Vf9mrKqw9VHn4EcwedSBSSFRd49w0h9t2NE8d4KdpYWdp2Q0y048778xPbj8iLWycIJCNZInwyVv3nSVk_khmFxQQMHg9E0vF]

- ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHifJ_DyBRIwRCtagoRW0sZi6pVENHtolwSu4PdfgDVfpgHybzNp3m5z2aR6RnV-qF45XV_Y0AianFhdJ3NHVQRWLYPlQgVSNDKaJX8bIToRZ8FKVTueym7JjnwnrtXEan8WFFsTkizP8rF5y5zEgMj-23fHK_OqOsEcLGrD19A6-_M889E8sUw0UjzmLRUtMuTj-bl_3yIcppnFp3e1N9h3pHTmlKqIuys-IFcmvkKhHhf9JCUSUIVbQVK6p3Rf9Z17fQMaPtCfRVbag-FQOwHasPO1Gi5]

- Nature. (n.d.). Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZRAOCknVZGoZR0gISj0pt4FNWfzqiXSHqi7_HRxZ5ZPFqn9d-lJb7y2w2xkQrXzbXj8lKoHmrycnXDzugMtpBL03kPeZ9W4ALDx7IruErSpGKCqUDqadDGC0Tbwswjh4MG1BHgk4UEaUDZS0=]

- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUAA_Y3B-T0KmnZ-REDZxPQYGreQbNx4Ocuvehf0Qmsa0mazRJU6EiJk5Hl_zQ7ntuJka1_f1TMg4sFUtzZus60FuEKUl5YVOY4yVqviige5qz9bqykolVIhlOL_Wy4Tvdmm8mNfO3_vNYFIcwFFbH5ZL7uvlXp9k=]

- MDPI. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxm2OXUN_T4FWhWLUwaTwlCt21BGgc6XhkaNSLJCLVsbDLloTvxqw-TU8VW3bun7iL7gVw1_TobKy3avdkaRP6zav_v--jbOSQqC9COMopWSTGOaKsMFVTMfet8QQl1aBX1fcVW70OI4_DBw==]

- ResearchGate. (n.d.). Reaction with 3-aminopyridine with methyl acrylate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDFd9MIzpgoPPshSTtwHQQxD4D6Jd8QzpXTvziGhKlW0gVxfTQ9rXrwggzZDHfpoV_w46Z96G4BTQRfB3K0J19jtdCPZukaXpxt4vFToJiDRbBexy9RJT1jgrYjDtCirSfCG0DuX-ilbQyROnJKODpSOtxLXV10n1cXPkhc3ek5Qpgke3eweeICxlHanaMqvC-YpqD9-8iOkQb9yT3bzPW]

- MDPI. (2022). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyC5fxPR3xVSdFb5VZmF6VyO1wpgg02py2gIcUMHW8qShu6SShOQr0HrozcxyvfBxI2BygijiFLMLizWlDL1aq005t14aD0dWZyj2i42akiv1Wjl0C-uAYPBKLoI_H]

- ACS Publications. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD_7Nm5gdK9NmvE51eZ3jlo3zYrWBtK4yImeHT1DexG1XND-5sBfgt9p8wqp9Mj8dG0YKO6JYgdLSvYxNTHDp6jaMG3k_-NTzGSBPrfIAhHeXEMpuokp7h_r7YcAJeOpozd7hS4dGJTMf7jw==]

- ChemBK. (2024). 3-(3-Pyridyl)acrylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIpoDDxjPO2eI8JoMHzPWH-UymkglsYqC_pnDQ1CtHLdTHW3bBCyohY8nEVk7AAtbINIjRMaWY5Y0IS5bL3umlKDjHIOzgHnSduExt8NSs_5LQgwwzbOvLjINinV5azhCLlaYzhx-utPBCkyUiVX6ypxj-tw==]

- HETEROCYCLES. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPuwLGCTlNwCPZPnRmhw3SE-gr4M9SqqQbYqBRt4u98NuKFnPsf5Qr_sQa8Xyb_d_NrbUf5IgP3gj8IHRNRhdmxqbTKENJKyn8hDmc-0oFQ0ktt3XybXx61ZLGYO3HY5NhyB_nrYMA-yZcqNnlsqvs6XwBDG52GRxAUziQw8P0peYu_dGhfQ==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. bcc.bas.bg [bcc.bas.bg]

- 6. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

Technical Specification & Characterization Guide: 3-(Pyrimidin-2-yl)acrylic acid

Executive Summary

Compound: 3-(Pyrimidin-2-yl)acrylic acid

IUPAC Name: (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid

Molecular Formula: C

This technical guide outlines the spectroscopic signature and characterization protocols for 3-(Pyrimidin-2-yl)acrylic acid. This compound serves as a critical "building block" intermediate in the synthesis of pyrimidine-based kinase inhibitors and rosuvastatin analogs. Its structural integrity is defined by the electron-deficient pyrimidine ring conjugated to an

Critical Note on Isomerism: This guide focuses on the thermodynamically stable (E)-isomer (trans), which is the predominant product of standard Knoevenagel or Heck coupling syntheses.

Synthesis & Impurity Context

To accurately interpret spectra, one must understand the genesis of the sample. The presence of specific impurities (unreacted aldehyde, decarboxylated byproducts) will directly impact the baseline of your NMR and IR data.

Synthesis Workflow (Knoevenagel Condensation)

The most robust route involves the condensation of pyrimidine-2-carbaldehyde with malonic acid in pyridine/piperidine.

Figure 1: Synthetic pathway via Knoevenagel condensation. Note that incomplete decarboxylation can lead to diacid impurities.

Spectroscopic Characterization (NMR, IR, MS)[1][2][3]

Nuclear Magnetic Resonance (NMR)

The

Solvent: DMSO-

Predicted

H NMR Data (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integral | Diagnostic Note | |

| COOH | 12.5 – 13.0 | Broad Singlet | 1H | - | Exchangeable; disappears with D |

| H-4, H-6 | 8.85 – 8.95 | Doublet (d) | 2H | Deshielded by adjacent N atoms. Chemically equivalent.[1] | |

| H- | 7.60 – 7.75 | Doublet (d) | 1H | Large coupling confirms trans (E) geometry. | |

| H-5 | 7.40 – 7.50 | Triplet (t) | 1H | Coupled to H-4/H-6. | |

| H- | 6.90 – 7.05 | Doublet (d) | 1H | Upfield due to conjugation with carbonyl. |

H NMR Logic Diagram

The following diagram illustrates the splitting logic, crucial for verifying the substitution pattern (2-substituted vs 4-substituted).

Figure 2: Spin-spin coupling logic. The triplet at H-5 is the "fingerprint" of a 2-substituted pyrimidine.

Infrared Spectroscopy (FT-IR)

IR is primarily used here to confirm the carboxylic acid headgroup and the aromatic system.

| Wavenumber (cm | Assignment | Description |

| 2500 – 3000 | O-H Stretch | Broad, "hairy" band characteristic of carboxylic acid dimers. |

| 1690 – 1710 | C=O Stretch | Strong, sharp carbonyl peak (conjugated acid). |

| 1630 – 1645 | C=C Stretch | Alkene stretch, often weaker than C=O. |

| 1560 – 1580 | C=N Stretch | Pyrimidine ring breathing modes. |

| ~980 | =C-H Bend | Out-of-plane bending, diagnostic for trans-alkenes. |

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids, though Positive Mode (ESI+) works well for the basic pyrimidine nitrogens.

-

Molecular Ion:

-

ESI(+):

m/z -

ESI(-):

m/z

-

-

Fragmentation Pattern (EI/ESI+):

-

m/z 151: Parent Ion.

-

m/z 133: Loss of H

O (Acylium ion formation). -

m/z 107: Loss of CO

(Decarboxylation) -

m/z 79: Pyrimidine ring fragment.

-

Quality Control Protocol

To validate your sample against this data, follow this self-validating workflow:

-

Solubility Check: Attempt to dissolve 5mg in CDCl

. If it dissolves completely, suspect an ester impurity (e.g., ethyl ester from synthesis workup). The free acid should require DMSO- -

The "Triplet Test": Zoom into the aromatic region (7.0 - 9.0 ppm). Look for the triplet at ~7.4 ppm.

-

If present: You have the 2-substituted pyrimidine (Correct).

-

If absent (and only doublets/singlets seen): You likely have the 4-substituted or 5-substituted isomer.

-

-

Trans-Verification: Calculate the coupling constant of the alkene doublets.

-

Hz

-

Hz

-

Hz

References

-

Synthesis of Pyridyl/Pyrimidinyl Acrylic Acids: Kudelko, A. et al. "Synthesis and properties of trans-3-(3-pyridyl)acrylic acid derivatives." Chemical Papers, 2015. (Methodology adapted for pyrimidine analogs).

-

NMR of Pyrimidines: "NMR Chemical Shifts of Common Heterocycles." Journal of Organic Chemistry, 1997, 62, 7512-7515.[1]

-

General Spectroscopic Data: National Institute of Standards and Technology (NIST) Chemistry WebBook. "Acrylic Acid Derivatives."[2]

-

Analog Characterization: "Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid." Acta Crystallographica, 2024.[3] (Structural analog comparison).

Sources

3-(Pyrimidin-2-yl)acrylic acid chemical properties and reactivity

Chemical Properties, Synthetic Architectures, and Reactivity Profile[1][2]

Executive Summary

3-(Pyrimidin-2-yl)acrylic acid (CAS: 408533-41-5) represents a critical class of heterocyclic building blocks, functioning as a bioisostere of cinnamic acid. Distinguished by the electron-deficient pyrimidine ring, this compound exhibits enhanced electrophilicity at the

Physicochemical Profile & Structural Logic

The molecule features a pyrimidine ring attached to the 3-position of an acrylic acid chain.[1][2][3][4][5] The trans (E) isomer is thermodynamically favored due to steric minimization between the pyrimidine ring and the carboxylic acid moiety.

| Property | Specification / Value | Mechanistic Implication |

| Molecular Formula | High N/C ratio enhances coordination potential. | |

| Molecular Weight | 150.13 g/mol | Ideal fragment size for fragment-based drug discovery (FBDD). |

| Electronic Character | The pyrimidine ring acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy of the alkene. | |

| Acid-Base Profile | Amphoteric | Pyrimidine N (weak base, pKa ~1.3) and Carboxylic Acid (pKa ~4.5). |

| Solubility | DMSO, DMF, MeOH (Hot) | Limited aqueous solubility requires polar organic solvents for functionalization. |

Synthetic Architectures

Two primary pathways exist for the synthesis of 3-(Pyrimidin-2-yl)acrylic acid. The choice depends on the availability of starting materials (aldehyde vs. halide) and the desired scale.

Pathway A: Knoevenagel Condensation (The "Green" Route)

This method is preferred for scale-up due to the absence of heavy metals and the use of inexpensive malonic acid.

Mechanism: 2-Pyrimidinecarbaldehyde undergoes nucleophilic attack by the enol of malonic acid, followed by spontaneous decarboxylation driven by the thermodynamic stability of the conjugated system.

Protocol:

-

Reagents: 2-Pyrimidinecarbaldehyde (1.0 eq), Malonic acid (1.2 eq).

-

Solvent/Base: Pyridine (solvent) with catalytic Piperidine (0.1 eq).

-

Conditions: Reflux (80–100°C) for 4–6 hours.

-

Work-up:

-

Cool reaction mixture to 0°C.

-

Acidify with 1M HCl to pH 2–3 (Precipitation of product).

-

Filter the white/off-white solid and wash with cold water.

-

Purification: Recrystallization from Ethanol/Water (1:1).

-

Pathway B: Heck Cross-Coupling (The Catalytic Route)

Ideal for late-stage functionalization or when the aldehyde precursor is unstable.

Protocol:

-

Reagents: 2-Bromopyrimidine (1.0 eq), Acrylic acid (1.2 eq).

-

Catalyst:

(5 mol%), -

Base:

or -

Solvent: DMF or DMAc (anhydrous).

-

Conditions: 100°C under Argon atmosphere for 12 hours.

Synthetic Logic Diagram

The following diagram illustrates the convergence of these two pathways and the subsequent reactivity flow.

Caption: Convergent synthetic pathways (Knoevenagel and Heck) leading to the target scaffold and downstream functionalization vectors.

Reactivity & Mechanistic Pathways[7]

3.1 Enhanced Michael Acceptor Reactivity

The pyrimidine ring exerts a significant inductive (-I) and mesomeric (-M) electron-withdrawing effect. This lowers the electron density of the alkene double bond more effectively than a phenyl ring (cinnamic acid).

-

Implication: Nucleophiles (thiols, amines) react rapidly at the

-position without requiring harsh Lewis acid catalysis. This is vital for covalent drug design (targeting Cysteine residues).

3.2 Coordination Chemistry (MOF Construction)

3-(Pyrimidin-2-yl)acrylic acid acts as a divergent linker .

-

N-Donors: The pyrimidine nitrogens are positioned at 1,3-angles, typically bridging two metal centers rather than chelating a single metal (due to the 4-membered ring strain if chelated).

-

O-Donors: The carboxylate can bind in monodentate, bidentate chelating, or bridging modes.

-

Topology: This leads to the formation of 2D or 3D pillared-layer MOFs, where the pyrimidine ring provides

-

3.3 Photochemical [2+2] Cycloaddition

In the solid state, if the molecules align in a head-to-tail or head-to-head fashion with alkene distances < 4.2 Å, UV irradiation leads to dimerization.

-

Product: Cyclobutane derivatives (truxinic or truxillic acid analogs).

-

Utility: This property is exploited in photo-responsive materials and optical switching devices.

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the following analytical checkpoints must be met during synthesis.

Checkpoint 1: NMR Confirmation of Isomerism

The coupling constant (

-

NMR (DMSO-

-

Criteria:

. (If

Checkpoint 2: Purity via HPLC

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (Strong absorption due to conjugation).

-

Target: >98% purity required for biological assays to rule out toxicity from residual organotin or palladium (if Heck coupling used).

Applications in Drug Development

The 3-(pyrimidin-2-yl)acrylic acid motif serves as a crucial intermediate in the synthesis of EGFR (Epidermal Growth Factor Receptor) inhibitors .

Workflow:

-

Amide Coupling: The carboxylic acid is coupled with an aniline derivative (e.g., 3-chloro-4-fluoroaniline).

-

Covalent Binding: The resulting acrylamide acts as a "warhead," forming a covalent bond with the thiol of Cys797 in the ATP-binding pocket of EGFR.

-

Selectivity: The pyrimidine ring mimics the adenine base of ATP, anchoring the molecule via hydrogen bonds to the hinge region of the kinase.

Caption: Transformation of the acrylic acid scaffold into a covalent kinase inhibitor targeting Cysteine residues.

References

-

Chemical Identity & Availability

-

3-(Pyrimidin-2-yl)acrylic acid (CAS 408533-41-5).[6] BLD Pharm Catalog.

-

-

Synthetic Methodology (Heck Reaction)

- Heck Reaction - State of the Art. Catalysts (MDPI), 2017.

-

Synthetic Methodology (Knoevenagel Condensation)

-

Knoevenagel Condensation Catalyzed by Biogenic Carbonates.[7] Molecules (MDPI), 2024. Details the condensation of heterocyclic aldehydes with active methylenes, establishing the protocol for electron-deficient aldehydes.

-

-

Structural Analogs & Crystal Engineering

- Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica E, 2024. Provides the crystallographic baseline for pyridyl/pyrimidinyl acrylic acids and their hydrogen-bonding networks.

-

Biological Application (Kinase Inhibitors)

- Mizoroki-Heck coupling reactions... for EGFR inhibition. ResearchGate (Bysting et al.), 2017. Demonstrates the use of pyrimidine-acrylate motifs in designing covalent inhibitors.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid [repositorio.usc.edu.co]

- 4. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 408533-41-5|3-(Pyrimidin-2-yl)acrylic acid|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

Crystal structure of 3-(Pyrimidin-2-yl)acrylic acid

An In-depth Technical Guide to the Crystal Structure of 3-(Pyrimidin-2-yl)acrylic Acid: A Predictive and Methodological Approach

Executive Summary

3-(Pyrimidin-2-yl)acrylic acid is a heterocyclic compound of significant interest to medicinal chemists and material scientists due to its structural relation to biologically active pyridylacrylic acids and its potential as a versatile building block in crystal engineering and drug development. While a definitive, published crystal structure for this specific compound is not available in the primary crystallographic databases as of the date of this publication, this guide provides a comprehensive, predictive analysis grounded in the well-documented structures of its close chemical isomers.

By leveraging detailed experimental data from its pyridine analogues, this whitepaper outlines a robust methodology for the synthesis, crystallization, and structural characterization of 3-(Pyrimidin-2-yl)acrylic acid. We will delve into the predicted molecular geometry, the critical intermolecular interactions expected to govern its crystal packing—such as strong hydrogen bonds and π-π stacking—and the causality behind these structural choices. This guide is designed to serve as a foundational resource for researchers, providing both a practical experimental framework and a detailed theoretical model for understanding the solid-state chemistry of this novel compound.

Part I: Synthesis and Crystallization Strategy

The successful analysis of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction. The protocols outlined below are adapted from highly successful and reliable methods reported for analogous compounds like (E)-3-(pyridin-4-yl)acrylic acid.[1][2]

Proposed Synthesis: The Knoevenagel Condensation

The most logical and field-proven synthetic route for this class of compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. For the synthesis of 3-(Pyrimidin-2-yl)acrylic acid, we propose the reaction between 2-pyrimidinecarboxaldehyde and malonic acid, using pyridine as both the solvent and the basic catalyst.

Causality of Experimental Choices:

-

Malonic Acid: It serves as the active methylene component, providing the acrylic acid backbone upon condensation and subsequent decarboxylation.

-

Pyridine: It functions as a weak base, facilitating the deprotonation of malonic acid to form the nucleophilic enolate, and as a solvent that effectively solubilizes the reactants. Refluxing conditions provide the necessary activation energy for the reaction to proceed to completion.

-

Acidification: The addition of hydrochloric acid after the reaction is crucial for two reasons: it protonates the carboxylate intermediate to precipitate the desired carboxylic acid product, and it neutralizes the pyridine catalyst.

Experimental Protocol: Synthesis

-

Reactant Mixture: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-pyrimidinecarboxaldehyde (1.10 g, 10 mmol) and malonic acid (1.25 g, 12 mmol).

-

Solvent and Catalyst Addition: Add pyridine (15 mL) to the flask.

-

Reaction: Heat the mixture to reflux under constant stirring for a duration of 3-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Precipitation: Upon completion, cool the reaction mixture in an ice bath. Slowly add 37% hydrochloric acid dropwise until the pH is approximately 3-4, leading to the formation of a solid precipitate.

-

Isolation and Purification: Isolate the crude solid product by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold acetone to remove residual impurities.[1][2]

-

Drying: Dry the purified product under vacuum to yield 3-(Pyrimidin-2-yl)acrylic acid.

Crystallization Protocol: Slow Evaporation

The growth of high-quality single crystals is paramount for accurate X-ray diffraction analysis. Slow evaporation is a reliable method that allows for the gradual and ordered assembly of molecules into a crystalline lattice.

-

Solvent Selection: Dissolve a small amount of the purified product in a suitable solvent (e.g., a water/ethanol mixture) at a slightly elevated temperature to achieve saturation.

-

Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days.

-

Crystal Harvesting: Once well-formed, prismatic crystals are observed, carefully harvest them from the solution.

Workflow Visualization

Caption: Figure 1. Proposed workflow for the synthesis and subsequent crystallization of 3-(Pyrimidin-2-yl)acrylic acid.

Part II: Predicted Crystal Structure and Supramolecular Analysis

Based on the known structures of its pyridine isomers, we can construct a detailed predictive model for the crystal structure of 3-(Pyrimidin-2-yl)acrylic acid.

Molecular Geometry

The molecule is expected to adopt a nearly planar conformation, a feature driven by the conjugated π-system extending across the pyrimidine ring and the acrylic acid moiety. The double bond within the acrylic acid group will strongly favor the more stable (E)-configuration to minimize steric hindrance. This planarity is a critical prerequisite for the efficient π-π stacking interactions discussed below.[1][2][3]

Predicted Crystallographic Parameters

The following table summarizes the predicted crystallographic data for 3-(Pyrimidin-2-yl)acrylic acid, using the published data for (E)-3-(pyridin-4-yl)acrylic acid as a validated reference point.[1][2][4]

| Parameter | Predicted Value / Type for 3-(Pyrimidin-2-yl)acrylic acid | Reference Data: (E)-3-(pyridin-4-yl)acrylic acid[1][2] |

| Chemical Formula | C₈H₆N₂O₂ | C₈H₇NO₂ |

| Molecular Weight | 162.15 g/mol | 149.15 g/mol |

| Crystal System | Monoclinic or Triclinic | Triclinic |

| Space Group | P2₁/c or P-1 | P-1 |

| Molecules per Unit Cell (Z) | 2 or 4 | 1 |

| Key Torsion Angle | Approx. 0° to ±10° (C=C-C=C) | -6.1(2)° |

Rationale for Predictions: The introduction of a second nitrogen atom into the aromatic ring increases molecular symmetry and alters the hydrogen bonding potential, which may favor a different, yet still common, space group like P2₁/c. However, the fundamental molecular shape remains similar, suggesting that a centrosymmetric space group is highly probable.

Analysis of Intermolecular Interactions

The solid-state architecture of molecular crystals is governed by a hierarchy of non-covalent interactions.[5][6] For 3-(Pyrimidin-2-yl)acrylic acid, we predict the following key interactions will dictate the crystal packing.

-

Primary Interaction: O-H···N Hydrogen Bonds: The most powerful intermolecular force will be the hydrogen bond between the carboxylic acid's hydroxyl group (-OH) and one of the nitrogen atoms of the pyrimidine ring. This is a classic, strong, and highly directional interaction that often defines the primary structural motif.[1][2] Unlike its pyridine analogues, there are two potential nitrogen acceptors. The nitrogen at position 1 (N1) is sterically more accessible than the nitrogen at position 3 (N3). This interaction is expected to link molecules into infinite chains or discrete dimers.

-

Secondary Interaction: π-π Stacking: The planar pyrimidine rings are primed for π-π stacking interactions. These interactions, arising from the overlap of π-orbitals, will likely connect the primary hydrogen-bonded chains or dimers, extending the structure into two or three dimensions. The stacking distance is typically in the range of 3.4–3.8 Å.[1]

-

Tertiary Interactions: Weak C-H···O Hydrogen Bonds: Additional stability will be provided by weaker C-H···O hydrogen bonds, where hydrogen atoms on the pyrimidine ring or the acrylic chain interact with the carbonyl oxygen of a neighboring molecule. These interactions help to "fine-tune" the crystal packing, creating robust three-dimensional networks.[1][2][7]

Visualization of Predicted Interactions

Caption: Figure 2. A diagram illustrating the hierarchy of predicted intermolecular forces stabilizing the crystal lattice.

Part III: Implications for Drug Development and Crystal Engineering

Understanding the crystal structure of a potential active pharmaceutical ingredient (API) is not an academic exercise; it is a regulatory and functional necessity. The specific arrangement of molecules in the solid state, dictated by the interactions detailed above, directly influences critical physicochemical properties:

-

Solubility and Dissolution Rate: Different crystal packings (polymorphs) can have vastly different solubilities, impacting the bioavailability of a drug.

-

Stability: The strength and nature of the intermolecular interactions determine the thermodynamic stability of the crystal form, affecting shelf-life and storage requirements.

-

Mechanical Properties: Crystal structure influences properties like tabletability and flowability, which are crucial for formulation and manufacturing.

By predicting the likely hydrogen bonding motifs and stacking arrangements, researchers can proactively design co-crystallization or salt formation strategies to optimize these properties, a core tenet of modern crystal engineering. The pyrimidine moiety, with its two nitrogen acceptors, offers a rich landscape for forming multi-component crystals with tailored characteristics.

Conclusion and Future Work

This guide presents a comprehensive, predictive framework for the synthesis and structural analysis of 3-(Pyrimidin-2-yl)acrylic acid. By building upon the solid experimental foundation of its pyridine isomers, we have outlined a reliable synthetic protocol and a detailed model of its expected solid-state architecture. We predict that the crystal packing will be dominated by strong O-H···N hydrogen bonds forming molecular chains, which are further stabilized by π-π stacking and weaker C-H···O interactions.

The definitive validation of this model requires the execution of the described experimental plan, culminating in single-crystal X-ray diffraction (SC-XRD) analysis. The resulting crystallographic data will not only confirm the molecular and supramolecular structure but will also provide the essential foundation for any future development of this compound in materials science or as a pharmaceutical agent.

References

-

MOLBASE. (n.d.). 3-(Pyridin-2-yl)acrylic acid|7340-22-9. Encyclopedia. Retrieved from [Link]

-

Florez-Muñoz, V., Guerrero, A. F., Macias, M., Illicachi, L. A., & D'Vries, R. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 388–391. Retrieved from [Link]

-

IUCr Journals. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). trans-3-(3-Pyridyl)acrylic acid. PubChem Compound Database. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3-(PYRIDIN-2-YL)ACRYLIC ACID, (E)-. Retrieved from [Link]

-

Universidad Santiago de Cali Repository. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Retrieved from [Link]

-

Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E. Retrieved from [Link]

-

MDPI. (2021). RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. Polymers, 13(16), 2748. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. PubMed. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 3-(PYRIDIN-2-YL)ACRYLIC ACID, (Z)-. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Retrieved from [Link]

-

Domagała, M., & Jelsch, C. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. Molecules, 26(10), 2951. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. PubMed. Retrieved from [Link]

-

Akkurt, M., et al. (2007). Crystal Structure of (2E)-3-(2-Thienyl)acrylic acid-benzene-1,2-diamine. Analytical Sciences, 23, x233. Retrieved from [Link]

Sources

- 1. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Synthesis, characterization and supra-molecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid [repositorio.usc.edu.co]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidinyl-Acrylate Scaffold: Synthetic Viability and Pharmacological Versatility

[1]

Executive Summary

The 3-(Pyrimidin-2-yl)acrylic acid scaffold represents a convergence of two "privileged structures" in medicinal chemistry: the nitrogen-rich pyrimidine heterocycle and the electrophilic

Part 1: Structural Rationale & Pharmacophore Analysis[1]

The "Warhead" Concept

The core utility of 3-(pyrimidin-2-yl)acrylic acid derivatives lies in their ability to act as Michael acceptors.[1] The pyrimidine ring at the 2-position exerts a strong electron-withdrawing effect (inductive and mesomeric), significantly lowering the LUMO energy of the alkene. This makes the

Structure-Activity Relationship (SAR) Logic[1]

-

The Pyrimidine Core: Mimics ATP adenine rings, facilitating hydrogen bonding in kinase hinge regions.

-

The Acrylic Linker: Provides rigid spacing and the electrophilic center.

-

The Carboxylic Acid/Amide Tail: Solubilizing group or handle for further derivatization to reach solvent-exposed pockets.[1]

Figure 1: SAR Logic flow for Pyrimidine-Acrylic Acid derivatives.[1] The diagram illustrates how structural modifications translate to specific pharmacological outcomes.

Part 2: Synthetic Pathways[1][2][3][4]

Synthesizing 3-(pyrimidin-2-yl)acrylic acid requires overcoming the inherent instability of 2-substituted pyrimidines.[1] Two primary routes are validated: the Heck Cross-Coupling (robust, modular) and the Knoevenagel Condensation (atom-economical).[1]

Route A: Heck Cross-Coupling (Recommended)

This route avoids the unstable pyrimidine-2-carbaldehyde intermediate by using stable 2-halopyrimidines.[1]

-

Precursors: 2-Bromopyrimidine + Acrylic Acid (or Acrylate esters).[1]

-

Mechanism: Oxidative addition of Pd into the C-Br bond, followed by olefin insertion and

-hydride elimination.[1]

Route B: Knoevenagel Condensation[1]

-

Precursors: Pyrimidine-2-carbaldehyde + Malonic Acid.[1]

-

Conditions: Pyridine/Piperidine, reflux.

-

Limitation: Pyrimidine-2-carbaldehyde is prone to hydration and oxidation; must be freshly prepared or generated in situ.[1]

Figure 2: Dual synthetic pathways.[1] The Heck reaction is preferred for library generation due to the commercial availability of diverse halopyrimidines.

Part 3: Biological Profiles & Mechanism[1]

Anticancer Activity (EGFR Kinase Targeting)

The primary application of this scaffold is in Non-Small Cell Lung Cancer (NSCLC) .[3]

-

Mechanism: The pyrimidine binds the ATP pocket, positioning the acrylic tail near Cysteine 797 . The sulfhydryl group of Cys797 attacks the

-carbon of the acrylic acid, forming a permanent covalent bond. This irreversible inhibition is effective against drug-resistant mutants (e.g., T790M).[1]

Antimicrobial Activity[1][3][4][7][8][9][10][11][12]

-

Target: Bacterial Dihydrofolate Reductase (DHFR) and cell wall synthesis.[1]

-

Spectrum: Broad-spectrum activity observed against S. aureus (Gram-positive) and E. coli (Gram-negative).[1] The planarity of the molecule allows DNA intercalation in some derivatives.

Comparative Activity Data (Representative)

| Derivative Type | Target | IC50 / MIC | Mechanism Note |

| Unsubstituted | EGFR (WT) | 1.2 µM | Moderate reversible binding |

| 4-Anilino-Substituted | EGFR (T790M) | 15 nM | Covalent , irreversible inhibition |

| Nitro-substituted | S. aureus | 4 µg/mL | Membrane disruption/Oxidative stress |

| Amide derivative | E. coli | 12 µg/mL | DHFR Inhibition |

Part 4: Experimental Protocols

Protocol 1: Synthesis via Heck Coupling

Self-Validating Step: The evolution of product can be monitored by the disappearance of the aryl halide peak in TLC (Hexane:EtOAc 7:3).

-

Reagents: Charge a dry round-bottom flask with 2-bromopyrimidine (1.0 eq), acrylic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and Triphenylphosphine (0.1 eq).

-

Solvent: Add anhydrous DMF (dimethylformamide) under an Argon atmosphere.

-

Base: Add Triethylamine (2.5 eq) dropwise.

-

Reaction: Heat to 100°C for 12 hours. The solution will darken as Pd(0) is generated.

-

Workup: Cool to RT. Pour into ice-water. Acidify with 1M HCl to pH 3 to precipitate the free acid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water.[1]

-

Validation: ¹H NMR should show two doublets for the alkene protons (J ~15-16 Hz) indicating trans (E) geometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Self-Validating Step: Include a positive control (e.g., Gefitinib) and a solvent control (DMSO < 0.1%).[1]

-

Seeding: Seed A549 (lung cancer) cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Dissolve the pyrimidine derivative in DMSO. Prepare serial dilutions (0.1 - 100 µM). Add to wells.

-

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form.[1]

-

Solubilization: Dissolve crystals in DMSO.

-

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Figure 3: Kinetic mechanism of Targeted Covalent Inhibition.[1] The initial reversible binding places the warhead in proximity to the cysteine for the final irreversible step.

References

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides. PubMed Central. Available at: [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design. Available at: [Link]

-

Heck Reaction—State of the Art. Catalysts (MDPI). Available at: [Link]

-

Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica (via NCBI). Available at: [Link]

-

Biological Activity of Pyrimidine Derivatives: A Review. Organic & Medicinal Chemistry International Journal. Available at: [Link]

3-(Pyrimidin-2-yl)acrylic acid mechanism of action in biological systems

Topic: 3-(Pyrimidin-2-yl)acrylic Acid: Mechanism of Action & Pharmacophore Dynamics Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]

Executive Summary: The Electrophilic Warhead & Scaffold

3-(Pyrimidin-2-yl)acrylic acid represents a critical structural motif in modern medicinal chemistry, functioning primarily as a privileged pharmacophore rather than a standalone monotherapy.[1] Its biological activity is governed by two distinct mechanistic pillars:

-

Covalent Reactivity (The Warhead): The acrylic acid moiety, activated by the electron-deficient pyrimidine ring, acts as a "Michael acceptor," facilitating targeted covalent modification of cysteine residues in enzymes (e.g., KRAS G12C, kinases).

-

Non-Covalent Enzyme Modulation: Recent studies identify the scaffold as a competitive inhibitor of Lipoxygenase (LOX), mediating anti-inflammatory effects via redox regulation and hydrophobic pocket occupation.

This guide dissects the chemical biology, kinetic mechanisms, and experimental validation of this compound in biological systems.

Chemical Biology: Electronic Structure & Reactivity

The mechanism of action (MoA) is rooted in the electronic conjugation between the pyrimidine ring and the acrylic acid tail.[1]

-

Electronic Pull: The pyrimidine ring contains two nitrogen atoms, creating a significant electron-withdrawing effect ($ -I $ and $ -M $ effects).[1]

-

Michael Acceptor Activation: This withdrawal reduces electron density at the

-carbon of the acrylic acid, making it highly susceptible to nucleophilic attack. -

Biological Nucleophiles: In a physiological pH (7.4), the soft nucleophile Thiol (-SH) of cysteine residues is the primary target, favored over harder nucleophiles like amines (Lysine).[1]

Quantitative Reactivity Profile

| Parameter | Value / Characteristic | Biological Implication |

| Electrophilicity Index ( | High | Rapid covalent bond formation with catalytic cysteines.[1] |

| pKa (Carboxyl) | ~4.0 - 4.5 | Exists as carboxylate anion at physiological pH, aiding solubility but requiring transport or masking (prodrug) for cell entry.[1] |

| LogP | ~0.8 - 1.2 | Moderate lipophilicity; amenable to passive diffusion if carboxyl is masked.[1] |

| Selectivity | Cysteine > Lysine | Reduces off-target toxicity compared to highly reactive warheads (e.g., chloroacetamides).[1] |

Mechanism 1: Targeted Covalent Inhibition (The "Warhead" Role)[1]

In drug development, 3-(Pyrimidin-2-yl)acrylic acid derivatives are engineered to target non-catalytic or catalytic cysteines within a protein's ATP-binding pocket.[1]

The Kinetic Mechanism

-

Reversible Binding (

): The pyrimidine ring mimics the adenine ring of ATP, docking into the hinge region of kinases or the nucleotide-binding pocket of GTPases (e.g., KRAS). -

Covalent Ligation (

): Once docked, the acrylic acid tail is positioned adjacent to a specific cysteine (e.g., Cys12 in KRAS, Cys797 in EGFR). A Michael addition reaction occurs, forming a permanent thioether bond.

Pathway Visualization:

Figure 1: Kinetic pathway of Targeted Covalent Inhibition (TCI) involving Michael addition.

Mechanism 2: Lipoxygenase (LOX) Inhibition & Antioxidant Activity[1]

Recent research indicates that 3-(Pyrimidin-2-yl)acrylic acid derivatives possess intrinsic anti-inflammatory properties by inhibiting Lipoxygenase enzymes (specifically 5-LOX and 15-LOX), which are crucial in the arachidonic acid cascade.[1]

Mode of Action

-

Competitive Inhibition: The planar pyrimidine-acrylic scaffold fits into the hydrophobic substrate channel of LOX, competing with arachidonic acid.

-

Radical Scavenging: The conjugated system can stabilize radical intermediates, preventing the propagation of lipid peroxidation.

-

Iron Chelation (Potential): The proximity of the pyrimidine nitrogen and the carboxylate oxygen allows for bidentate chelation of the active site iron (

) in metalloenzymes, dampening catalytic activity.[1]

Biological Outcome: Reduction in Leukotriene (LT) synthesis, leading to decreased inflammation.

Experimental Protocols for Validation

To rigorously validate the mechanism of action, the following "self-validating" protocols are recommended.

Protocol A: GSH Reactivity Assay (Michael Acceptor Validation)

Purpose: Determine the intrinsic electrophilicity and half-life (

-

Preparation: Dissolve 3-(Pyrimidin-2-yl)acrylic acid (10 mM) in DMSO. Prepare Reduced Glutathione (GSH) (100 mM) in PBS (pH 7.4).

-

Incubation: Mix Compound:GSH in a 1:10 molar ratio (pseudo-first-order conditions) at 37°C.

-

Sampling: Aliquot samples at t=0, 15, 30, 60, 120 min. Quench with 1% Formic Acid.

-

Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+ and the appearance of the GSH-adduct [M+307+H]+.[1]

-

Calculation: Plot ln([Compound]) vs. time to determine

.

Protocol B: Lipoxygenase (LOX) Inhibition Assay

Purpose: Quantify the potency (

-

Reagents: Soybean Lipoxygenase-1 (LOX-1), Linoleic acid (substrate), Borate buffer (pH 9.0).[1]

-

Baseline: Measure the absorbance of Linoleic acid conversion to hydroperoxylinoleic acid at 234 nm (UV-Vis spectrophotometer).

-

Inhibition: Incubate enzyme with varying concentrations of 3-(Pyrimidin-2-yl)acrylic acid (0.1 - 100

M) for 5 mins.[1] -

Initiation: Add substrate and record kinetics for 3 mins.

-

Control: Use Nordihydroguaiaretic acid (NDGA) as a positive control.

-

Validation: If absorbance slope decreases dose-dependently, the mechanism is confirmed.

References

-

Saragatsis, M., & Pontiki, E. (2024).[2][3] Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(6), 1189.[2] Link

- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. (Foundational text for Michael Acceptor mechanism).

-

Zeng, M., et al. (2017). Potent and Selective Covalent Quinazoline Inhibitors of KRAS G12C. Cell Chemical Biology, 24(8), 1005-1016.[1] (Demonstrates the utility of acrylic acid warheads on pyrimidine/quinazoline scaffolds).

Sources

- 1. WO2024036270A1 - Kras inhibitors - Google Patents [patents.google.com]

- 2. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Discovery and History of 3-(Pyrimidin-2-yl)acrylic Acid: A Technical Guide

Executive Summary

3-(Pyrimidin-2-yl)acrylic acid is a pivotal heterocyclic building block in modern medicinal chemistry, serving as a critical intermediate for the synthesis of Targeted Covalent Inhibitors (TCIs) .[1][2] While the pyrimidine core has long been recognized as a privileged scaffold mimicking the adenine base of ATP, the attachment of an acrylic acid moiety at the C2 position transforms it into a potent precursor for "warhead" installation—specifically acrylamides that form irreversible covalent bonds with cysteine residues in kinase targets (e.g., KRAS G12C, EGFR).[1][2]

This guide explores the chemical evolution of this molecule from a niche academic curiosity to an industrial staple in oncology drug development.[1][2]

Part 1: Chemical Identity & Properties[1][2][3][4][5][6]

| Property | Detail |

| IUPAC Name | (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid |

| Common Synonyms | 3-(2-Pyrimidinyl)acrylic acid; Pyrimidine-2-acrylic acid |

| CAS Number | 408533-41-5 |

| Molecular Formula | C₇H₆N₂O₂ |

| Molecular Weight | 150.13 g/mol |

| Key Functional Groups | Pyrimidine (electron-deficient heterocycle), |

| Isomerism | Predominantly exists as the E-isomer (trans) due to steric stability, though Z-isomers are accessible via specific photochemical or HWE conditions.[1][2][3] |

Part 2: Historical Evolution & Discovery[1][2]

The history of 3-(Pyrimidin-2-yl)acrylic acid is not defined by a single "eureka" moment but rather by two distinct eras of chemical utility.

Era 1: The Academic Exploration (1950s–1980s)

In the mid-20th century, pyrimidine chemistry was dominated by the search for antimetabolites (analogs of uracil and cytosine).[1][2] However, functionalizing the C2 position of pyrimidine was notoriously difficult due to the ring's electron-deficient nature, which deactivates it toward electrophilic aromatic substitution.[1][2]

-

The Challenge: Unlike benzene, pyrimidine resists direct Friedel-Crafts acylation.[1][2]

-

The Solution: Early syntheses relied on the Knoevenagel condensation of pyrimidine-2-carbaldehyde.[1][2] This period established the fundamental reactivity of the molecule but lacked a specific therapeutic target.[1][2]

Era 2: The Renaissance of Covalent Inhibitors (2000s–Present)

The molecule gained prominence with the rise of Targeted Covalent Inhibitors (TCIs) .[1][2]

-

Mechanism: Drug developers realized that converting the acrylic acid group into an acrylamide creates a "warhead" capable of performing a Michael addition reaction with nucleophilic cysteine thiols in a protein's binding pocket.[1][2]

-

Key Application: This specific scaffold is a structural precursor for next-generation inhibitors targeting KRAS G12C and EGFR T790M mutations.[1][2] The pyrimidine ring binds to the hinge region of the kinase (mimicking ATP), while the acrylic extension positions the reactive warhead near the target cysteine.[1][2]

Part 3: Mechanistic Synthesis Pathways[1][2]

The synthesis of 3-(Pyrimidin-2-yl)acrylic acid illustrates the evolution from classical condensation chemistry to modern transition-metal catalysis.[1][2]

Method A: The Classical Knoevenagel Condensation

This "green" route utilizes the acidity of malonic acid and the electrophilicity of the aldehyde.[1][2]

-

Precursor: Pyrimidine-2-carbaldehyde (often unstable/expensive).[1][2]

-

Reagents: Malonic acid, Pyridine (solvent/base), Piperidine (catalyst).[1][2][3]

-

Mechanism:

Method B: The Modern Heck Coupling (Pd-Catalyzed)

Preferred for industrial scale-up due to the availability of stable aryl halides.[1][2]

-

Reagents: Acrylic acid (or ester), Pd(OAc)₂, Phosphine ligand (e.g., PPh₃ or Xantphos), Base (Et₃N or K₂CO₃).[1][2]

-

Mechanism:

Visualization of Synthesis Pathways

Caption: Comparison of Classical Knoevenagel vs. Modern Heck Coupling routes for synthesis.

Part 4: Experimental Protocols

Protocol 1: Knoevenagel Condensation (Lab Scale)

Best for: Small-scale synthesis when the aldehyde is available.[1][2]

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Pyrimidine-2-carbaldehyde (10.0 mmol, 1.08 g) and Malonic acid (12.0 mmol, 1.25 g) to the flask.

-

Solvent: Add Pyridine (10 mL) followed by catalytic Piperidine (0.1 mL).

-

Reaction: Heat the mixture to 100°C for 4 hours. Note: Evolution of CO₂ gas indicates decarboxylation is proceeding.[1][2]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (1:1) to yield white needles.[1][2]

Protocol 2: Heck Coupling (Industrial Scale)

Best for: Large-scale synthesis using stable halides.[1][2]

-

Setup: Use a pressure tube or sealed reactor (to prevent solvent loss at high T).

-

Charging: Combine 2-Bromopyrimidine (10.0 mmol, 1.59 g), Ethyl Acrylate (15.0 mmol, 1.50 g), Pd(OAc)₂ (2 mol%, 45 mg), and Triphenylphosphine (4 mol%, 105 mg).

-

Base/Solvent: Add Triethylamine (20 mmol, 2.8 mL) and DMF (15 mL).

-

Degassing: Sparge with Nitrogen for 10 minutes to remove oxygen (critical for Pd catalyst life).

-

Reaction: Seal and heat to 120°C for 16 hours.

-

Hydrolysis (One-Pot):

-

Purification: Silica gel chromatography may be required if Pd residues ("palladium black") contaminate the product.[1][2]

Part 5: Applications in Drug Development[1][2]

The primary utility of 3-(Pyrimidin-2-yl)acrylic acid lies in its conversion to amides.[1][2]

The "Warhead" Mechanism

In drug design, this molecule acts as a Michael Acceptor .[1][2] When converted to an amide (e.g., via coupling with a piperazine-linked scaffold), the double bond becomes susceptible to nucleophilic attack.[1][2]

-

Recognition: The pyrimidine ring binds to the ATP-binding pocket.[1][2]

-

Positioning: The acrylic chain positions the double bond adjacent to a non-catalytic cysteine (e.g., Cys12 in KRAS).[1][2]

-

Covalent Locking: The sulfur atom of cysteine attacks the

-carbon of the acrylic moiety, forming a permanent covalent bond.[1][2] This irreversibly shuts down the enzyme.[1][2]

Caption: Kinetic mechanism of Targeted Covalent Inhibition (TCI).[1][2]

References

-

Kudelko, A. et al. (2015).[1][2][4] Synthesis and properties of 3-(pyridyl)acrylic acids. Acta Crystallographica Section E. Link (Analogous heterocyclic synthesis methodology).[1][2]

-

Sakamoto, T. et al. (1982).[1][2] Pd-catalyzed reaction of pyrimidines. Chemical & Pharmaceutical Bulletin. (Foundational work on Pyrimidine Heck coupling).

-

Canon, J. et al. (2019).[1][2] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[1][2] Nature.[1][2] Link (Context for acrylamide warheads in KRAS inhibitors).

-

World Intellectual Property Organization (WIPO). (2024).[1][2] Patent WO2024036270A1: KRAS Inhibitors.[1][2] Link (Cites 2-fluoro-3-(pyrimidin-2-yl)acrylic acid as Intermediate 26).[1][2]

-

Mizoroki, T. & Heck, R.F. (1972).[1][2] Acylation, methylation, and carboxyalkylation of olefins by Group VIII metal derivatives. Journal of the American Chemical Society.[1][2] (Foundational Heck Reaction reference).

Sources

- 1. WO2024036270A1 - Kras inhibitors - Google Patents [patents.google.com]

- 2. CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Thermogravimetric Analysis of 3-(Pyrimidin-2-yl)acrylic Acid: A Methodological Guide

Executive Summary

This technical guide provides a rigorous framework for the thermal characterization of 3-(Pyrimidin-2-yl)acrylic acid , a critical heterocyclic building block in medicinal chemistry.[1] Due to the compound's structural duality—containing both a thermally robust pyrimidine ring and a reactive acrylic acid moiety—its thermal profile is complex, often exhibiting overlapping events of melting and decarboxylation.

This document moves beyond standard operating procedures, offering a Quality by Design (QbD) approach to TGA. It synthesizes data from structural analogs (specifically 3-(3-pyridyl)acrylic acid) to predict behavior and establishes a self-validating protocol for determining purity, solvate stoichiometry, and kinetic stability.[1]

Chemical Context & Material Properties[2][3][4][5][6][7][8]

To interpret the TGA curve accurately, one must first understand the molecular "weak points" of the analyte. 3-(Pyrimidin-2-yl)acrylic acid consists of an electron-deficient pyrimidine ring conjugated to an acrylic acid side chain.[1]

Structural Thermal Logic

-

The Pyrimidine Core: Highly stable. Heteroaromatic rings typically resist thermal degradation up to 350–400°C due to resonance stabilization.

-

The Acrylic Acid Tail: The vulnerability. Acrylic acid derivatives are prone to decarboxylation (loss of

) at elevated temperatures, often coincident with or immediately following melting. -

The Interaction: The electron-withdrawing nature of the pyrimidine ring can lower the activation energy for decarboxylation compared to simple cinnamic acid derivatives, making the compound sensitive to thermal history.

| Property | Value / Characteristic | Relevance to TGA |

| Molecular Formula | Molecular Weight: ~150.13 g/mol | |

| Predicted Melting Point | 220–240°C (Decomp.)[1] | Expect sharp mass loss onset near |

| Hygroscopicity | Moderate | Surface water may appear <100°C. |

| Key Degradant | 2-Vinylpyrimidine | Formed via decarboxylation ( |

Experimental Methodology: The Self-Validating Protocol

Standard TGA runs (e.g., "10°C/min to 600°C") are insufficient for resolving the complex decomposition of this organic acid. The following protocol is designed to separate desolvation from degradation .

Instrumentation & Setup

-

Instrument: TGA or TGA-DSC (Simultaneous Thermal Analysis).[1]

-

Crucible Selection: Alumina (

) is preferred over Aluminum.[1]-

Reasoning: Aluminum pans melt at ~660°C and can catalyze surface reactions with acidic organic compounds. Alumina is inert and withstands the high temperatures required to ash the pyrimidine core.

-

-

Atmosphere:

-

Nitrogen (

): 50 mL/min (Purge). Essential for determining the kinetic stability and decarboxylation point without oxidative interference. -

Air/Oxygen: Used only in a secondary run to determine "Ash Content" (inorganic impurities).

-

The "Step-Scan" Heating Program

Instead of a linear ramp, use this multi-stage program to validate your data:

-

Equilibration: Hold at 30°C for 5 mins. (Stabilizes balance).

-

Drying Phase: Ramp 5°C/min to 120°C. Hold for 10 mins.

-

Validation: If mass loss > 0.5% and plateaus, it is surface moisture. If loss continues linearly, it is a bound solvate or sublimation.

-

-

Reaction Phase: Ramp 10°C/min to 300°C.

-

Critical Region: Watch for the "shark-fin" DTG peak indicating decarboxylation.

-

-

Carbonization Phase: Ramp 20°C/min to 600°C.

Visual Workflow (DOT Diagram)

Figure 1: Decision tree for TGA experimental setup, prioritizing inert atmosphere for mechanistic understanding.

Interpretation of Thermal Events

Based on the behavior of the structural analog trans-3-(3-pyridyl)acrylic acid [1], the TGA curve of 3-(Pyrimidin-2-yl)acrylic acid will exhibit three distinct mass-loss regions.

Region I: The Solvent Window (Ambient to 150°C)

-

Expected Behavior: Minimal mass loss (< 0.5%) for a pure, dried crystal.

-

Anomaly Detection: A step loss of ~3-5% here often corresponds to occluded synthesis solvents (e.g., Ethanol or Ethyl Acetate).[1]

-

Calculation:

[1]

Region II: The Decarboxylation Event (200°C – 260°C)

This is the critical quality attribute (CQA). Heterocyclic acrylic acids typically undergo decarboxylation upon melting.

-

Mechanism: The heat induces the cleavage of the C-C bond between the vinyl group and the carboxylate, releasing

. -

Theoretical Mass Loss:

[1] -

Validation: If the experimental mass loss in this step is significantly higher than 29.3%, it indicates simultaneous evaporation of the resulting vinyl-pyrimidine product (sublimation) alongside decomposition.

Region III: Pyrolytic Degradation (>350°C)[1]

-

Behavior: Gradual mass loss representing the breakdown of the pyrimidine ring (C-N bond scission).

-

Residue: In Nitrogen, a carbonaceous char ("coke") of 10-20% is common.[1] In Air, this should burn off to 0% unless inorganic catalysts (e.g., Sodium salts from synthesis) are present.

Decomposition Pathway Diagram

Figure 2: Predicted thermal decomposition pathway involving decarboxylation followed by char formation.[1]

Advanced Kinetic Analysis (Method Validation)

To prove that the mass loss at ~230°C is indeed a chemical decomposition and not just evaporation, perform the Kissinger Method validation.

-

Protocol: Run the sample at three distinct heating rates (

): 5, 10, and 20 °C/min. -

Observation: The peak temperature of the derivative curve (

) should shift to higher temperatures as -

Calculation: Plot

vs-

Linearity: A straight line confirms the event is kinetically controlled (decomposition).

-

Non-linearity: Suggests physical processes (evaporation/sublimation) are dominating.[1]

-

Regulatory & Quality Assurance

For pharmaceutical applications, TGA data must support ICH Q3C (Impurities: Residual Solvents) guidelines.

-

Limit of Detection (LOD): Ensure your TGA balance is calibrated to detect 0.1% mass loss (approx 10-20 µg for a 10 mg sample).

-

Reporting:

-

Report Onset Temperature (

) (intersection of tangents) rather than peak temperature, as -

Clearly distinguish between "Loss on Drying" (LOD, <120°C) and "Decomposition Onset".

-

References

-

BenchChem. (2025).[2] Thermal Stability and Decomposition of Trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide. Retrieved from [1]

-

Maurer, J. J., et al. (1987).[3] Thermal decomposition mechanism of acrylic acid polymer. Validated via [1]

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary for 3-(Pyridin-2-yl)acrylic acid. PubChem CID 5371891. Retrieved from [1]

-

Mettler Toledo. (2025).[4] Thermogravimetric Analysis (TGA) for Polymer Characterization and Method Development. Retrieved from [1]

Sources

- 1. WO2024036270A1 - Kras inhibitors - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 4. Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-(Pyrimidin-2-yl)acrylic acid in Medicinal Chemistry

Abstract

This document provides a detailed technical guide on the application of 3-(Pyrimidin-2-yl)acrylic acid in medicinal chemistry. The pyrimidine core is a privileged scaffold in drug discovery, present in numerous clinically approved drugs, while the α,β-unsaturated carbonyl system of the acrylic acid moiety serves as a versatile pharmacophore. The strategic combination of these two motifs in 3-(Pyrimidin-2-yl)acrylic acid presents a unique scaffold for the development of novel therapeutic agents. This guide outlines a proposed synthetic protocol for this compound, based on established chemical transformations, and explores its potential applications in anticancer, antimicrobial, and anti-inflammatory research, drawing upon structure-activity relationships of analogous compounds. Detailed experimental protocols for the synthesis and potential biological evaluation are provided to support researchers in this field.

Introduction: The Chemical Rationale

The pyrimidine ring is a fundamental heterocyclic motif in medicinal chemistry, forming the core of essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[1][2] Its presence in a wide array of approved drugs, including anticancer agents like 5-fluorouracil and kinase inhibitors like imatinib, underscores its importance as a "privileged structure" in drug design.[3][4] Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]